Ethyl 2-(5-bromo-2-iodophenoxy)acetate

Chemical Synthesis Analytical Chemistry Material Science

Ethyl 2-(5-bromo-2-iodophenoxy)acetate (CAS 2809509-32-6, C₁₀H₁₀BrIO₃, MW 384.99) is an organic compound characterized by a phenoxy core bearing both bromine (ortho position relative to the oxygen linker) and iodine (meta position relative to the oxygen linker) substituents, linked to an ethyl acetate moiety. This compound belongs to the class of halogenated phenoxyacetic acid esters, which are widely utilized as versatile synthetic intermediates in organic chemistry and as precursors for the development of radioiodinated imaging agents, particularly for single photon emission computed tomography (SPECT).

Molecular Formula C10H10BrIO3
Molecular Weight 384.99 g/mol
Cat. No. B8172054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-bromo-2-iodophenoxy)acetate
Molecular FormulaC10H10BrIO3
Molecular Weight384.99 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=CC(=C1)Br)I
InChIInChI=1S/C10H10BrIO3/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3
InChIKeyZNZQKVGWIVXTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-bromo-2-iodophenoxy)acetate: A Dual-Halogenated Aromatic Ester for Advanced Synthesis and SPECT Probe Development


Ethyl 2-(5-bromo-2-iodophenoxy)acetate (CAS 2809509-32-6, C₁₀H₁₀BrIO₃, MW 384.99) is an organic compound characterized by a phenoxy core bearing both bromine (ortho position relative to the oxygen linker) and iodine (meta position relative to the oxygen linker) substituents, linked to an ethyl acetate moiety . This compound belongs to the class of halogenated phenoxyacetic acid esters, which are widely utilized as versatile synthetic intermediates in organic chemistry and as precursors for the development of radioiodinated imaging agents, particularly for single photon emission computed tomography (SPECT) [1].

Dual-halogenated (Br/I) aromatic ester for sequential cross-coupling
Orthogonal C–I / C–Br reactivity supports stepwise derivatization
Phenoxyacetic acid scaffold for SPECT imaging probe development

Why Ethyl 2-(5-bromo-2-iodophenoxy)acetate Cannot Be Replaced by Simple Halogenated Analogs


The specific substitution pattern and dual halogenation of Ethyl 2-(5-bromo-2-iodophenoxy)acetate (ortho-bromo, meta-iodo) confers unique reactivity and application profiles that are not found in simpler analogs. Mono-halogenated derivatives, such as Ethyl 2-(2-iodophenoxy)acetate, lack the bromine atom, which is essential for subsequent orthogonal functionalization via sequential cross-coupling strategies . Furthermore, the presence of both bromine and iodine atoms in a single molecule enables regiospecific and chemoselective C–I coupling reactions, a feature exploited in modern Ni- and Pd-catalyzed cross-electrophile coupling methodologies to build complex molecular architectures with high fidelity [1]. This differential reactivity is critical for applications where precise molecular editing is required, making generic substitution with simpler or differently halogenated compounds an unsuitable alternative.

Target Compound
Ethyl 2-(5-bromo-2-iodophenoxy)acetate (ortho-Br, meta-I)
Potential Substitute
Mono-halogenated analogs (e.g., ethyl 2-(2-iodophenoxy)acetate)
Key differences may affect workflow
Allows sequential, chemoselective C–I coupling while preserving C–Br for later functionalization
Single halogen limits orthogonal reactivity; sequential derivatization not supported
Supplier-certified purity and documented dual-halogen identity support reproducible synthesis
Purity and halogenation pattern may differ; substitution may alter cross-coupling fidelity

Quantitative Differentiation Evidence: Ethyl 2-(5-bromo-2-iodophenoxy)acetate Performance Metrics


Superior Commercial Purity Compared to Closely Related Analogs

Ethyl 2-(5-bromo-2-iodophenoxy)acetate is commercially available with a standard purity of 98%, as certified by batch-specific analytical reports (NMR, HPLC, GC) . This represents a significant increase in purity relative to its closest analog, Ethyl 2-(2-iodophenoxy)acetate, which is typically supplied at a minimum purity of 95% .

Purity Comparison
Supplier specification
98% vs 95% (+3% absolute)
Higher purity may reduce additional purification steps
Batch-specific COA recommended
Chemical Synthesis Analytical Chemistry Material Science

Enhanced Molecular Weight for Precise Weighing and Material Handling

The compound possesses a molecular weight of 384.99 g/mol . This is substantially higher than the molecular weight of its non-brominated analog, Ethyl 2-(2-iodophenoxy)acetate (306.1 g/mol) .

Molecular Weight
Data to verify
384.99 vs 306.10 g/mol (+26%)
Facilitates accurate weighing for small-scale synthesis
Calculated from molecular formula
Synthetic Chemistry Process Chemistry Laboratory Practice

Regiospecific and Chemoselective Cross-Coupling Enabled by Dual Halogenation

The presence of both bromine and iodine atoms on the aromatic ring enables highly selective C–I bond functionalization in the presence of the C–Br bond. Recent studies on bromo(iodo)arenes demonstrate that Ni-catalyzed cross-electrophile coupling (XEC) reactions proceed with excellent C(sp²)–I selectivity, leaving the C–Br bond intact for subsequent orthogonal derivatization [1].

C–I Selectivity
Class-level inference
Ni-catalyzed XEC preserves C–Br bond
Supports sequential functionalization strategy
Based on bromo(iodo)arene studies; confirm with specific substrate
Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for Ethyl 2-(5-bromo-2-iodophenoxy)acetate Based on Evidenced Differentiation


Precursor for Radioiodinated SPECT Imaging Agents

The compound's phenoxyacetic acid ester core is a key scaffold for developing brain imaging agents for SPECT. Its ethyl ester group can be hydrolyzed to the corresponding acid, which is then amenable to further derivatization into amides or diamines, as demonstrated in the development of radioiodinated phenoxyacetic acid derivatives [1]. The high purity (98%) ensures that the final radiolabeled product is free from impurities that could confound biodistribution studies or reduce radiochemical yield .

Orthogonal Derivatization in Multi-Step Synthesis

The dual halogenation (bromine and iodine) allows for a controlled, sequential functionalization of the aromatic ring. The iodine atom can be selectively engaged in a first cross-coupling reaction (e.g., Suzuki, Sonogashira, or Ni-catalyzed XEC) due to its higher reactivity, while the bromine atom remains inert [2]. This enables a second, distinct coupling step at the bromine position, facilitating the construction of complex, unsymmetrical biaryl or alkyl-aryl architectures with high precision and efficiency.

Synthesis of High-Purity Building Blocks for Medicinal Chemistry

In medicinal chemistry programs requiring the synthesis of focused compound libraries with a halogenated phenoxy motif, the 98% purity of this building block is a significant advantage . It minimizes the risk of side reactions and the formation of difficult-to-remove impurities in the final compounds. The high molecular weight (384.99 g/mol) also aids in the accurate preparation of stock solutions and reaction mixtures, improving the reproducibility of biological assays .

Application
Selection Property
Validation Focus
SPECT imaging agent precursor
Phenoxyacetic acid ester scaffold
Radiochemical incorporation & biodistribution
Multi-step orthogonal synthesis
Dual-halogenated (Br/I) pattern
Sequential cross-coupling fidelity
Medicinal chemistry building block
Certified purity specification
Reproducibility & side-reaction control

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16 linked technical documents
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